- Physiologically active indanamines. II. Compounds substituted in the aromatic ring, Journal of the American Chemical Society, 1948, 70, 1386-90

Cas no 90843-62-2 (6-Hydroxy-5-methoxy-1-indanone)

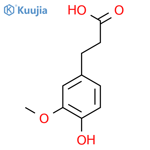

90843-62-2 structure

Nome do Produto:6-Hydroxy-5-methoxy-1-indanone

6-Hydroxy-5-methoxy-1-indanone Propriedades químicas e físicas

Nomes e Identificadores

-

- 1H-Inden-1-one,2,3-dihydro-6-hydroxy-5-methoxy-

- 6-Hydroxy-5-methoxy-1-indanone

- 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one

- 5-methoxy-6-hydroxyindan-1-one

- 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one

- 6-Hydroxy-5-methoxy-indan-1-on

- 6-hydroxy-5-methoxyindan-1-one

- 6-hydroxy-5-methoxyindanone

- 1-Indanone, 6-hydroxy-5-methoxy- (6CI, 7CI)

- 2,3-Dihydro-6-hydroxy-5-methoxy-1H-inden-1-one (ACI)

- NSC 31250

- AS-60308

- AKOS000279837

- NSC31250

- BDBM50386066

- SCHEMBL662848

- EN300-188996

- SY126437

- CS-0036171

- NSC-31250

- 6-hydroxy-5-methoxy-2,3-dihydro-inden-1-one

- MFCD08694213

- 90843-62-2

- 6-Hydroxy-5-methoxy-indan-1-one

- DTXSID30283405

- CHEMBL2043047

- FEUMSMHGLKFCLZ-UHFFFAOYSA-N

- Z1198181226

- 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-5-methoxy-

-

- MDL: MFCD08694213

- Inchi: 1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3

- Chave InChI: FEUMSMHGLKFCLZ-UHFFFAOYSA-N

- SMILES: O=C1CCC2C1=CC(=C(C=2)OC)O

Propriedades Computadas

- Massa Exacta: 178.06300

- Massa monoisotópica: 178.063

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 1

- Complexidade: 214

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 46.5A^2

- XLogP3: 1.3

Propriedades Experimentais

- Densidade: 1.296

- Ponto de ebulição: 378.7°Cat760mmHg

- Ponto de Flash: 157.3°C

- Índice de Refracção: 1.601

- PSA: 46.53000

- LogP: 1.52970

6-Hydroxy-5-methoxy-1-indanone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | H946329-50mg |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 50mg |

$173.00 | 2023-05-18 | ||

| Alichem | A079001122-1g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 1g |

$660.54 | 2023-08-31 | |

| Aaron | AR00GXV6-100mg |

6-Hydroxy-5-Methoxy-1-Indanone |

90843-62-2 | 95% | 100mg |

$180.00 | 2025-01-24 | |

| A2B Chem LLC | AH89286-2g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 2g |

$976.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-250mg |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 250mg |

¥4633.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-1g |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 1g |

¥10800.00 | 2024-04-25 | |

| Enamine | EN300-188996-10g |

6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95% | 10g |

$2201.0 | 2023-09-18 | |

| Enamine | EN300-188996-5g |

6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95% | 5g |

$1200.0 | 2023-09-18 | |

| A2B Chem LLC | AH89286-5g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 5g |

$1562.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-2.5g |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 2.5g |

¥17640.00 | 2024-04-25 |

6-Hydroxy-5-methoxy-1-indanone Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Hydrofluoric acid

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C

Referência

- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease, European Journal of Medicinal Chemistry, 2014, 87, 429-439

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Aluminum chloride , Thionyl chloride Solvents: Dichloromethane

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Referência

- The influence of alkyl chain substitution pattern on the two- and three-dimensional self-assembly of truxenone discogens, Liquid Crystals, 2014, 41(8), 1152-1161

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 °C

1.2 Reagents: Methanesulfonic anhydride ; 120 °C

1.2 Reagents: Methanesulfonic anhydride ; 120 °C

Referência

- Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents, MedChemComm, 2015, 6(7), 1318-1327

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt; 5 min, cooled

Referência

- Combining chalcones with donepezil to inhibit both cholinesterases and Aβ fibril assembly, Molecules, 2020, 25(1),

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt

1.2 Reagents: Water ; 5 min, cooled

1.2 Reagents: Water ; 5 min, cooled

Referência

- Multifunctional donepezil analogues as cholinesterase and BACE1 inhibitors, Molecules, 2018, 23(12), 3252/1-3252/22

Synthetic Routes 7

Condições de reacção

1.1 Catalysts: Methanesulfonic acid ; 1 h, 120 °C

Referência

- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents, Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4462-4466

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Carbon disulfide , Aluminum chloride ; rt

Referência

- Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate, Journal of Medicinal Chemistry, 2021, 64(4), 1844-1855

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Thionyl chloride ; 3 h, reflux

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux

Referência

- Truxene discotic liquid crystals with two different ring substituents: synthesis, mesomorphism and high charged carrier mobility, Liquid Crystals, 2013, 40(3), 411-420

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Thionyl chloride

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Referência

- Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones, Liquid Crystals, 2021, 48(1), 111-120

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 55 °C

Referência

- Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: Improving oral bioavailability, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5665-5670

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 3 h, 55 °C

Referência

- Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(19), 8483-8492

Synthetic Routes 13

Condições de reacção

1.1 Catalysts: L-Proline Solvents: Acetic acid ; 24 h, 120 °C

Referência

- A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde, Green Chemistry, 2021, 23(2), 1036-1040

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide

Referência

- Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4308-4315

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Methanesulfonic acid ; rt → 90 °C

Referência

- Design, synthesis, biological evaluation and structural characterization of novel GEBR library PDE4D inhibitors, European Journal of Medicinal Chemistry, 2021, 223,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 0 °C; 24 h, rt

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C

Referência

- Synthesis and mesomorphism of ether-ester mixed tail C3-symmetrical truxene discotic liquid crystals, Liquid Crystals, 2010, 37(5), 499-506

6-Hydroxy-5-methoxy-1-indanone Raw materials

- BENZENEPROPANOIC ACID, 4-(ACETYLOXY)-3-METHOXY-

- Dihydroferulic acid

- 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

- Ferulic acid

6-Hydroxy-5-methoxy-1-indanone Preparation Products

6-Hydroxy-5-methoxy-1-indanone Literatura Relacionada

-

1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

90843-62-2 (6-Hydroxy-5-methoxy-1-indanone) Produtos relacionados

- 5111-70-6(5-Methoxy-1-indanone)

- 13623-25-1(6-methoxyindan-1-one)

- 6342-80-9(4,5-Dimethoxy-1-indanone)

- 13575-75-2(6,7-Dimethoxy-1-tetralone)

- 2107-69-9(5,6-Dimethoxy-1-indanone)

- 6500-65-8(2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one)

- 476671-81-5((2Z)-3-(2,5-dimethoxyphenyl)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 78096-14-7(3-(2-ethoxyphenyl)amino-3-oxopropanoic Acid)

- 1602638-52-7(1-(Azidomethyl)-2-fluoro-4-methoxybenzene)

- 2229093-65-4(2-(2,5-dimethyl-1H-pyrrol-3-yl)butanoic acid)

Fornecedores recomendados

Minglong (Xianning) Medicine Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Changzhou Guanjia Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel